VU937 was developed through collaborative efforts in medicinal chemistry, focusing on enhancing selectivity and efficacy for the target receptor. It falls under the classification of psychoactive substances, specifically targeting serotonin receptors, which play a crucial role in mood regulation and cognitive functions.
The synthesis of VU937 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
The synthetic pathway is optimized for yield and purity, with analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry employed to confirm the structure and composition of VU937.
VU937 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is typically represented as C₁₉H₂₃N₃O, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Key features of VU937 include:
VU937 undergoes various chemical reactions during its synthesis and when interacting with biological systems:
These reactions are critical for understanding both the efficacy and safety profile of VU937 in therapeutic contexts.
The mechanism of action of VU937 primarily involves antagonism of the serotonin receptor subtype 2A. Upon administration, VU937 competes with serotonin for binding at the receptor site:
Research indicates that VU937 may also influence downstream signaling pathways associated with mood regulation and cognitive function.
VU937 has significant potential applications in scientific research, particularly in pharmacology and neuroscience:
Ongoing research aims to elucidate further its therapeutic potential and refine its application in clinical settings.
VU937 is a synthetic small molecule with the systematic IUPAC name 1-Cyclobutyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one. Its molecular formula is C₁₄H₁₇F₃N₂O, corresponding to a molecular weight of 286.30 g/mol [1] [4]. The compound features a cyclobutyl carbonyl group linked via an ethylene bridge to a tetrahydroindazole moiety bearing a trifluoromethyl substituent, contributing to its hydrophobic character. This structural configuration classifies VU937 within the category of heterocyclic organic compounds, specifically as a ketone-substituted indazole derivative [1].
Table 1: Physicochemical Properties of VU937
Property | Value/Description |
---|---|
IUPAC Name | 1-Cyclobutyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one |
Molecular Formula | C₁₄H₁₇F₃N₂O |
Molecular Weight | 286.30 g/mol |
CAS Number | Not assigned |
SMILES | O=C(C1CCC1)CN2N=C(C(F)(F)F)C3=C2CCCC3 |
InChIKey | IGNJNYPJSOBDFF-UHFFFAOYSA-N |
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO |
Storage Conditions | Dry, dark, 0-4°C (short-term), -20°C (long-term) |
Shelf Life | >3 years when stored properly |
The compound's partition coefficient (cLogP > 4) indicates significant lipophilicity, a property originally engineered to facilitate cuticular penetration in insects. However, its physicochemical profile differs critically from active Kir channel inhibitors in ways that define its functional role [2]. Analytical characterization confirms its stability under standard storage conditions for research purposes, typically supplied as a solid powder with purity exceeding 98% as determined by high-performance liquid chromatography (HPLC) or similar analytical techniques [1] [4].
VU937 emerged from a medicinal chemistry campaign at Vanderbilt University aimed at optimizing the inward rectifier potassium (Kir) channel inhibitor VU041 [2]. This research initiative sought to address the critical need for insecticides with novel mechanisms of action capable of overcoming widespread resistance to conventional chemical classes (e.g., pyrethroids, organophosphates) in mosquito vectors of deadly diseases including malaria, Zika virus, and dengue fever [2]. During lead optimization of VU041—a submicromolar-affinity inhibitor of Anopheles gambiae and Aedes aegypti Kir1 channels—researchers synthesized analogs with modifications to either the dihydroquinoline (right-hand portion) or tetrahydropyrazole (left-hand portion) moieties [2].
VU937 (designated as Compound 18 in the optimization library) was synthesized specifically through modification of the right-hand amide region while preserving the left-hand trifluoromethyl tetrahydropyrazole component. Pharmacological characterization revealed a substantial reduction in AnKir1 inhibitory activity (IC₅₀ = 29.7 μM) compared to the parent compound VU041 (IC₅₀ = 496 nM) [2]. This unanticipated loss of potency transformed VU937 from a therapeutic candidate into an invaluable pharmacological tool compound. Its research significance lies primarily in its application as a negative control in studies investigating Kir channel physiology in disease vectors, enabling researchers to distinguish target-specific effects from off-target or vehicle-related artifacts [2] [3].
Subsequent studies have validated its utility beyond mosquitoes, particularly in tick research where it serves as a critical control in salivary gland secretion assays investigating Kir channel function in Amblyomma americanum [3]. This established role in comparative physiology underscores its importance in basic arthropod research.
VU937 shares a core structural scaffold with its pharmacologically active analog VU041 but exhibits markedly distinct biological properties due to specific chemical modifications:
Table 2: Comparative Analysis of VU937 and VU041
Characteristic | VU041 | VU937 |
---|---|---|
Chemical Structure | 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one | 1-Cyclobutyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one |
Key Structural Feature | Dihydroquinoline group | Cyclobutyl group |
AnKir1 Inhibition | IC₅₀ = 496 nM (patch clamp) | IC₅₀ = 29.7 μM (patch clamp) |
Potency Differential | Reference compound | ~60-fold less potent than VU041 |
Topical Toxicity (Mosquitoes) | ED₅₀ values: 1.9-2.9 μg/mosquito | Non-toxic at equivalent doses |
Mammalian Kir2.1 Activity | IC₅₀ = 12.7 μM | Not reported |
Primary Research Utility | Lead insecticide candidate | Negative control in Kir studies |
The critical structural distinction resides in the replacement of the dihydroquinoline ring in VU041 with a cyclobutyl group in VU937. This modification dramatically reduced binding affinity for AnKir1 channels, as evidenced by electrophysiological studies showing a rightward shift in the concentration-response curve [2]. Whole-cell patch clamp experiments quantified this difference, demonstrating that VU937 inhibits AnKir1 with an IC₅₀ of 29.7 μM (95% CI: 17.7–49.9 μM), approximately 60-fold less potent than VU041 (IC₅₀ = 496 nM) [2]. This pronounced difference in target engagement translates to functional outcomes: while VU041 exhibits potent topical toxicity against both insecticide-susceptible and resistant strains of An. gambiae and Ae. aegypti, VU937 shows no significant toxicity at equivalent doses [2].
The functional inertness of VU937 at physiologically relevant concentrations makes it particularly valuable for mechanism-of-action studies. For example, when VU041 impairs fluid secretion in mosquito Malpighian tubules or tick salivary glands, researchers can administer VU937 under identical conditions to determine whether observed effects stem specifically from Kir1 inhibition rather than non-specific actions [3]. This application has extended beyond mosquitoes to tick research, where VU937 helped establish that Kir channel inhibition—not general cellular toxicity—underlies the disruption of salivary secretion in Amblyomma americanum following VU041 exposure [3].
Furthermore, VU937 differs from the optimized analog VU730, which retained AnKir1 potency while eliminating activity against mammalian Kir2.1 channels. This positions VU937 uniquely as a structural analog control rather than a lead compound for insecticide development [2]. Its consistent inactivity across multiple assay systems has cemented its role as a standard reference negative control in arthropod Kir channel pharmacology.
Compounds Mentioned